molecular formula C19H35NO5 B15169712 (Hexadecanoylamino)propanedioic acid CAS No. 651312-90-2

(Hexadecanoylamino)propanedioic acid

Cat. No.: B15169712
CAS No.: 651312-90-2
M. Wt: 357.5 g/mol
InChI Key: BOZVBSRCXCNMPG-UHFFFAOYSA-N
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Description

(Hexadecanoylamino)propanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of a hexadecanoylamino group attached to a propanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hexadecanoylamino)propanedioic acid typically involves the reaction of hexadecanoyl chloride with propanedioic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (Hexadecanoylamino)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are employed under basic conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

(Hexadecanoylamino)propanedioic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Hexadecanoylamino)propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Propanedioic acid (Malonic acid): A simpler dicarboxylic acid with similar reactivity but lacking the hexadecanoylamino group.

    Hexadecanoylaminoacetic acid: Another compound with a similar structure but differing in the position of the amino group.

Uniqueness: (Hexadecanoylamino)propanedioic acid is unique due to the presence of both a long-chain fatty acid moiety and a dicarboxylic acid backbone. This combination imparts distinct chemical properties and potential for diverse applications, setting it apart from simpler dicarboxylic acids and other related compounds.

Properties

CAS No.

651312-90-2

Molecular Formula

C19H35NO5

Molecular Weight

357.5 g/mol

IUPAC Name

2-(hexadecanoylamino)propanedioic acid

InChI

InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)20-17(18(22)23)19(24)25/h17H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25)

InChI Key

BOZVBSRCXCNMPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O

Origin of Product

United States

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